![molecular formula C20H20N4O4S3 B3002254 N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477323-41-4](/img/structure/B3002254.png)
N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial and anticancer properties. The structure of the compound suggests the presence of a thiazole ring, a methoxy group, and a sulfonyl group attached to a benzamide core, which could contribute to its biological activity .
Synthesis Analysis
The synthesis of benzamide derivatives can involve multiple steps, including the formation of carbanions, which are used to create various functional groups. For instance, α',α'-disilylated benzamides can be prepared using a LiTMP/TMSCl in situ trap procedure, leading to the formation of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with various substituents influencing their chemical behavior and biological activity. Single crystal X-ray studies of similar compounds have revealed that they can exhibit both inter and intramolecular hydrogen bonding, which is crucial for their stability and interactions with biological targets . The presence of a thiazole ring and a sulfonyl group in the compound suggests that it may also form such hydrogen bonds, potentially affecting its binding affinity to biological receptors.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cycloadditions and olefinations, to form different heterocyclic structures. For example, α',α'-disilylated benzamides can react to form pyrroles through cycloaddition . The compound may also participate in similar reactions, which could be utilized to modify its structure and enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of sulfonyl and methoxy groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of a sulfonyl group can increase the compound's water solubility, which is beneficial for biological applications . The specific physical and chemical properties of "this compound" would need to be determined experimentally, but it is likely to share characteristics with other sulfonyl-substituted benzamides.
Applications De Recherche Scientifique
Synthesis and Derivatives
Research has explored the synthesis and properties of various benzamide derivatives, including those related to N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. For example, Bobeldijk et al. (1990) detailed a high-yield synthesis method for related compounds, which can be crucial for further pharmaceutical and chemical research (Bobeldijk et al., 1990). Similarly, Hour et al. (2007) investigated the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones, which are structurally related and have potential as anticancer candidates (Hour et al., 2007).
Potential in Disease Treatment
Research has also focused on the potential use of related compounds in treating diseases. For instance, Lee et al. (2018) developed 5-Aroylindoles with significant inhibitory selectivity against histone deacetylase, showing potential for Alzheimer's disease treatment (Lee et al., 2018). Furthermore, Kumbhare et al. (2014) synthesized isoxazole derivatives that showed promise in cancer treatment, particularly by inducing G2/M cell cycle arrest and apoptosis in cancer cells (Kumbhare et al., 2014).
Antimicrobial Properties
The antimicrobial properties of related benzamide derivatives have been a significant area of research. Patel et al. (2011) studied new pyridine derivatives, revealing variable and modest antimicrobial activity (Patel et al., 2011). Similarly, Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of related compounds, which were evaluated for their anticancer activity, indicating the potential for diverse therapeutic applications (Vellaiswamy & Ramaswamy, 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S3/c1-28-14-6-9-16-17(12-14)30-20(21-16)23-19(29)22-18(25)13-4-7-15(8-5-13)31(26,27)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQJPNNIOXBYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

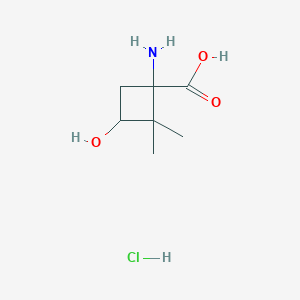
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)
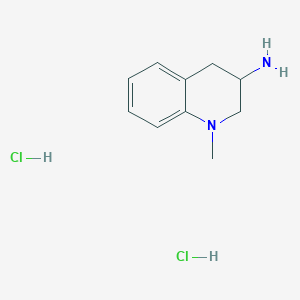

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B3002177.png)
![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)
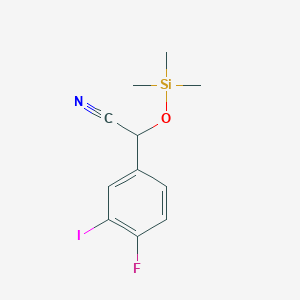
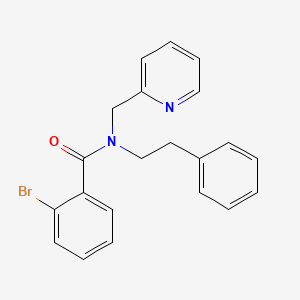
![3-{[3-(Trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3002182.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)
![2,5-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-4-carboxamide](/img/structure/B3002189.png)
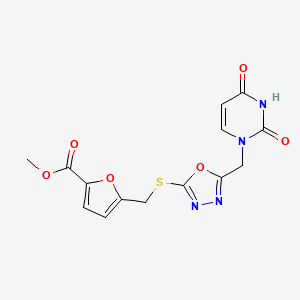
![7-(4-Phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002192.png)